

# An In-depth Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride

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## Compound of Interest

Compound Name:	<i>Ethyl 2-(4-aminocyclohexyl)acetate</i>
Cat. No.:	B1273524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, particularly noted for its role in the development of novel therapeutics targeting the central nervous system.<sup>[1]</sup> This document focuses on both the trans and cis isomers of the compound, offering detailed experimental protocols and comparative data to support research and development activities.

## Physicochemical Properties

**Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride is a versatile organic compound used as an intermediate in organic and pharmaceutical synthesis.<sup>[2]</sup> It is characterized by an ethyl ester group and an aminocyclohexyl moiety.<sup>[2]</sup> The compound exists as cis and trans isomers, with the trans isomer being more commonly documented in the literature.

## Table 1: General Physicochemical Properties

Property	trans Isomer	cis Isomer
CAS Number	76308-26-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	76308-13-9 <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>20</sub> CINO <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a>	C <sub>10</sub> H <sub>20</sub> CINO <sub>2</sub> <a href="#">[5]</a>
Molecular Weight	221.72 g/mol <a href="#">[1]</a> <a href="#">[3]</a>	221.72 g/mol <a href="#">[5]</a>
IUPAC Name	ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride <a href="#">[3]</a>	ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride <a href="#">[5]</a>
Appearance	Solid <a href="#">[4]</a>	Not available
Melting Point	177 °C <a href="#">[2]</a> , 173-176 °C <a href="#">[6]</a>	Not available
Solubility	Slightly soluble in Methanol <a href="#">[2]</a>	Not available
Storage	Under inert gas (nitrogen or Argon) at 2-8°C <a href="#">[2]</a> or at room temperature in an inert atmosphere. <a href="#">[4]</a>	Store under recommended conditions. <a href="#">[5]</a>

**Table 2: Computed Properties and Identifiers**

Property	trans Isomer	cis Isomer
InChI	InChI=1S/C10H19NO2.CIH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-; <a href="#">[4]</a>	Not available
InChIKey	KBMWRCPPPDEVSJ-JUAUBFSOSA-N <a href="#">[4]</a>	Not available
SMILES	CCOC(=O)CC1CCC(CC1)N.CI <a href="#">[3]</a>	Not available
Canonical SMILES	C(C(OCC)=O)[C@H]1CC--INVALID-LINK--CC1.CI <a href="#">[7]</a>	Not available
PubChem CID	12603945 <a href="#">[1]</a> <a href="#">[3]</a>	Not available

# Synthesis and Experimental Protocols

The primary route for synthesizing **trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride** involves a two-step process starting from 4-nitrophenylacetic acid. This method includes hydrogenation of the nitro group and the aromatic ring, followed by esterification.

## Synthesis Workflow

The general workflow for the synthesis is outlined below.

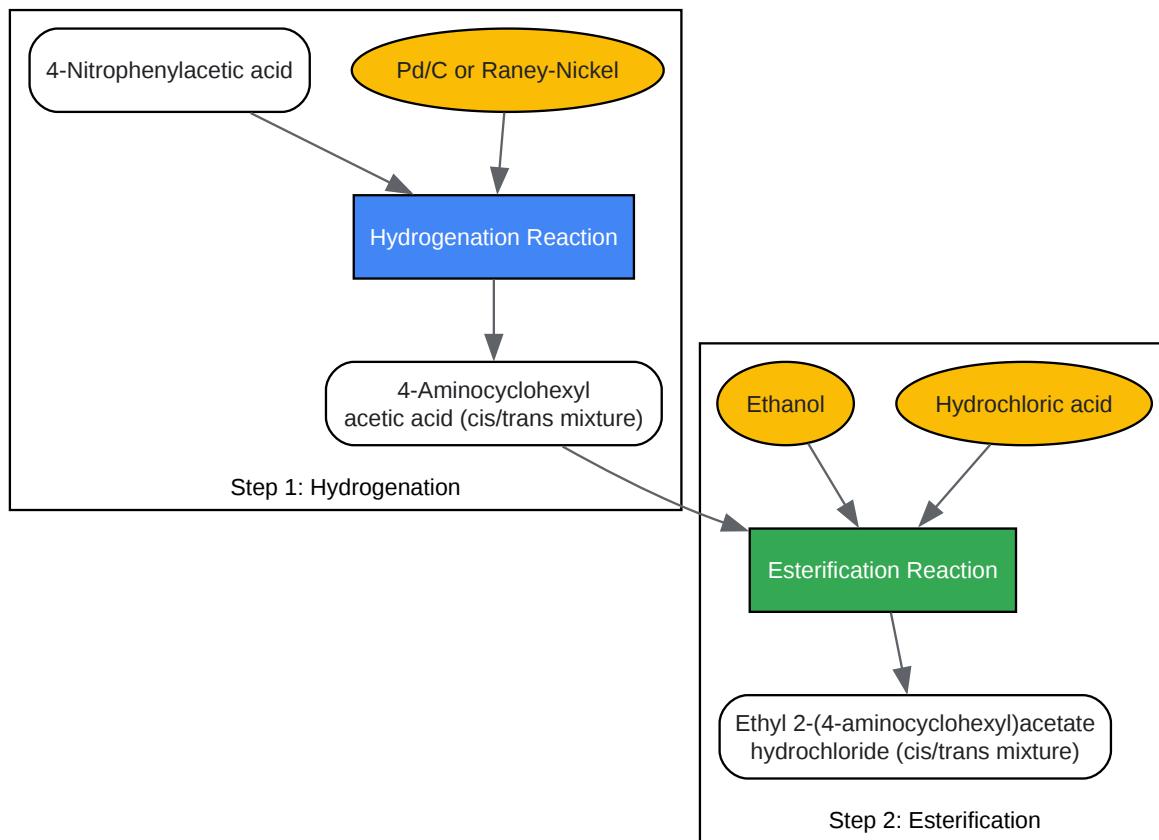


Figure 1: General Synthesis Workflow

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Figure 1: General Synthesis Workflow

# Detailed Experimental Protocol for *trans* Isomer Synthesis

This protocol is adapted from publicly available patent literature.[2][6][8]

## Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

- Charge a 2500 L enamelled autoclave with 1000 kg of deionized water and 210 kg (1.16 kM) of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.[2][6]
- After inerting with nitrogen, add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water to the mixture. Rinse the catalyst measuring gauge with an additional 20 kg of deionized water.[2][6]
- Rinse the reaction vessel with hydrogen gas.[2][6]
- Carry out the hydrogenation at a temperature between 44-46°C and under up to 0.6 bar overpressure until the hydrogen uptake slows down.[2][6]
- After the reduction of the nitro group, increase the temperature to 55-58°C and continue the hydrogenation, maintaining a hydrogen pressure of up to 4.0 bar overpressure.[6]
- Upon completion of hydrogen uptake, cool the mixture to 25-30°C, purge with nitrogen, and filter the catalyst using a Sparkler filter under pressurized nitrogen.[6]
- Wash the reaction vessel, filter, and lines with an additional 200 g of deionized water.[6]
- Combine the filtrates and distill off 1200 kg of the solvent at up to 80°C inner temperature in a vacuum.[2][6]

## Step 2: Esterification

- Cool the residue from the previous step to below 30°C and add 430 kg of ethyl alcohol.[2]
- Collect 500 L of distillate at up to 80°C under vacuum.[2]
- After distillation, cool the mixture to 25-30°C. The water content should be a maximum of 10 w/w%. [2]

- Add 550 kg of ethyl alcohol, followed by 170 kg of 30% hydrochloric ethyl alcohol.[2][6]
- Heat the reaction mixture to reflux for approximately 2 hours.[2][6]
- Once the esterification is complete, distill off 800 L of solvent at up to 80°C under vacuum.[6]
- Add an additional 800 L of ethyl alcohol and distill off another 750-800 L of solvent under the same conditions.[6]

#### Step 3: Isolation of the trans Isomer

- To the residue, add 700 kg of acetonitrile and distill off 140 L of the solvent at up to 80°C under vacuum.[6]
- Stop the vacuum by introducing nitrogen and cool the solution to a temperature between 0°C and -5°C.[6]
- Centrifuge the resulting crystals and wash them with 100 kg of acetonitrile in two portions, maintaining the temperature at 0°C to -5°C.[6]
- Dry the obtained solid to a constant weight at up to 60°C to yield the final product.[6]

## Applications in Drug Development

**Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride, particularly the trans isomer, is a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[9]

## Precursor for Cariprazine

**trans-Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride is a key intermediate in the synthesis of Cariprazine.[1] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors.[9]

## PROTAC Linker

The **cis** isomer, **cis-Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of

PROTACs.<sup>[5]</sup> PROTACs are novel therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade target proteins.<sup>[5]</sup>

The logical relationship for its application as a PROTAC linker is illustrated below.

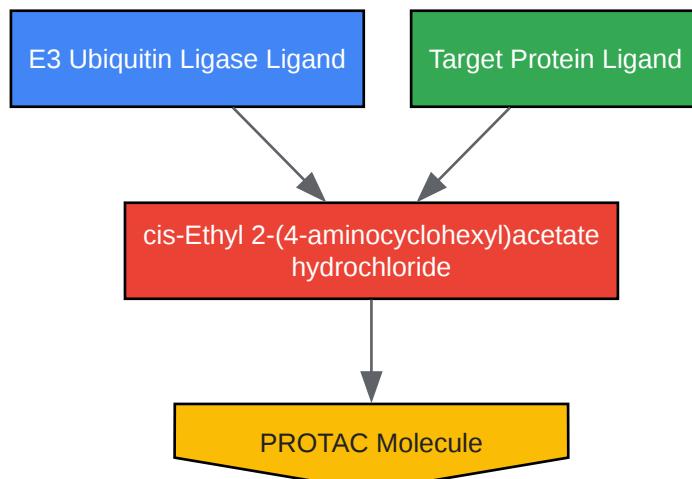


Figure 2: Role as a PROTAC Linker

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Figure 2: Role as a PROTAC Linker

## Safety and Handling

Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is associated with several hazard statements.

### Table 3: Hazard Information for the trans Isomer

Hazard Code	Description
H302	Harmful if swallowed <sup>[3][4]</sup>
H315	Causes skin irritation <sup>[3][4]</sup>
H319	Causes serious eye irritation <sup>[3][4]</sup>
H335	May cause respiratory irritation <sup>[3][4]</sup>

Precautionary Statements: P261, P305+P351+P338<sup>[4]</sup>

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area.[10]

## Analytical Data

Comprehensive analytical data, including  $^1\text{H}$  NMR, IR, and mass spectrometry, are available for **Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride from various chemical suppliers.[11]

[12] Researchers are advised to consult the certificates of analysis (CoA) provided by the supplier for specific batch data.

This guide serves as a foundational resource for professionals working with **Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride. For further detailed information, it is recommended to consult the cited literature and supplier documentation.

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